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molecular formula C12H18N2 B8759777 1-Methyl-3-phenylpiperidin-3-amine

1-Methyl-3-phenylpiperidin-3-amine

Cat. No. B8759777
M. Wt: 190.28 g/mol
InChI Key: LWZZWIMYSXGPCF-UHFFFAOYSA-N
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Patent
US09067911B2

Procedure details

To a suspension of 126 mg (3.15 mmol) LiAlH4 in THF (2.7 ml) at temperature below 10° C. was added dropwise a solution of 530 mg (1.576 mmol) rac-3-azido-3-phenyl-piperidine-1-carboxylic acid benzyl ester in THF (5.3 ml). The ice bath was removed. The temperature rose to 35° C. The mixture was then heated in a 65° C. oil bath for 1 hour. The mixture was cooled to 0° C. Water (125 ul), NaOH 5N (125 ul) and finally water (0.375 ml) were added dropwise maintaining the temperature below 10° C. The mixture was diluted with ethyl acetate. Sodium sulfate was added. The mixture was filtered and the filtrate was concentrated in vacuo. The crude oil was purified on silica gel (Eluent: Heptane/ethyl acetate 0 to 100%) to provide 0.14 g (47%) of the title compound as a yellow oil. MS (m/e): 191.5 (M+H+)
Quantity
126 mg
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
rac-3-azido-3-phenyl-piperidine-1-carboxylic acid benzyl ester
Quantity
530 mg
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C(O[C:15]([N:17]1[CH2:22][CH2:21][CH2:20][C:19]([N:29]=[N+]=[N-])([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:18]1)=O)C1C=CC=CC=1>C1COCC1>[CH3:15][N:17]1[CH2:22][CH2:21][CH2:20][C:19]([NH2:29])([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:18]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
126 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
rac-3-azido-3-phenyl-piperidine-1-carboxylic acid benzyl ester
Quantity
530 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
5.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
rose to 35° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C
ADDITION
Type
ADDITION
Details
Water (125 ul), NaOH 5N (125 ul) and finally water (0.375 ml) were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate
ADDITION
Type
ADDITION
Details
Sodium sulfate was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude oil was purified on silica gel (Eluent: Heptane/ethyl acetate 0 to 100%)

Outcomes

Product
Name
Type
product
Smiles
CN1CC(CCC1)(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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